molecular formula C18H22N2O B4553834 N-{1-[4-(butan-2-yl)phenyl]ethyl}pyridine-4-carboxamide

N-{1-[4-(butan-2-yl)phenyl]ethyl}pyridine-4-carboxamide

Cat. No.: B4553834
M. Wt: 282.4 g/mol
InChI Key: PPXOTAHUZGNFCJ-UHFFFAOYSA-N
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Description

N-{1-[4-(butan-2-yl)phenyl]ethyl}pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(4-sec-butylphenyl)ethyl]isonicotinamide is 282.173213330 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibitors

The study of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including derivatives with sec-butyl groups, highlights their role as inhibitors of estrogen biosynthesis. These compounds are significant in the context of hormone-dependent breast cancer treatment, showcasing the potential of alkylated isonicotinamide derivatives in therapeutic applications (Hartmann & Batzl, 1986).

Mycobacterium tuberculosis Research

The inhA gene, related to isonicotinic acid (isoniazid), has been studied for its role in conferring resistance to tuberculosis treatment. This research underscores the importance of understanding how derivatives of isonicotinic acid, such as isonicotinamides, interact with bacterial genes to influence drug efficacy and resistance (Somoza et al., 1994).

Catalytic Organic Synthesis

Zeolite systems have been utilized for catalytic organic synthesis involving isonicotinic acid derivatives. These studies demonstrate the versatility of isonicotinamide derivatives in facilitating reactions such as hydrolysis and hydrazinolysis, indicating their broad applicability in synthetic chemistry (Minachev et al., 1989).

Anticancer Studies

Rhenium(I) polypyridine complexes coordinated to an ethyl-isonicotinate ligand have been investigated for their luminescence properties and potential in vitro anti-cancer activities. Such studies reveal the potential of isonicotinamide derivatives in developing novel therapeutic agents with specific mechanisms of action against cancer cells (Ramos et al., 2020).

Green Chemistry

The synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst represents an advancement in green chemistry. This research emphasizes the role of isonicotinamide derivatives in promoting environmentally friendly synthetic methodologies (Zolfigol et al., 2013).

Properties

IUPAC Name

N-[1-(4-butan-2-ylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-4-13(2)15-5-7-16(8-6-15)14(3)20-18(21)17-9-11-19-12-10-17/h5-14H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXOTAHUZGNFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.